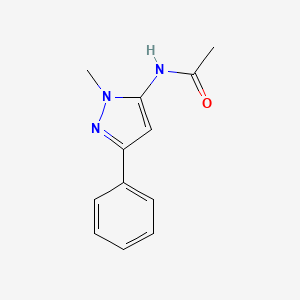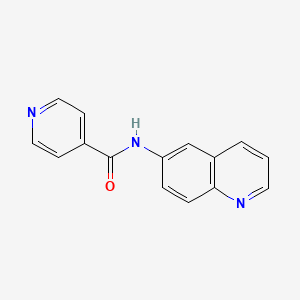
N-(quinolin-6-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-6-yl)pyridine-4-carboxamide, also known as QP4N, is a novel compound that has gained attention in the field of medicinal chemistry. It is a small molecule that has shown potential in various scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-(quinolin-6-yl)pyridine-4-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cellular differentiation. By inhibiting HDACs, N-(quinolin-6-yl)pyridine-4-carboxamide can induce the expression of genes that are involved in apoptosis and cell cycle arrest. N-(quinolin-6-yl)pyridine-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that plays a key role in cell signaling and proliferation. By inhibiting PKC, N-(quinolin-6-yl)pyridine-4-carboxamide can induce the activation of caspases, which are enzymes that play a key role in apoptosis.
Biochemical and Physiological Effects:
N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest by activating caspases and inhibiting HDACs. In neurons, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In infectious diseases, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(quinolin-6-yl)pyridine-4-carboxamide in lab experiments is its unique chemical structure and mechanism of action, which make it a promising candidate for various scientific research applications. N-(quinolin-6-yl)pyridine-4-carboxamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using N-(quinolin-6-yl)pyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on N-(quinolin-6-yl)pyridine-4-carboxamide. One direction is to further investigate its potential in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research can focus on developing N-(quinolin-6-yl)pyridine-4-carboxamide derivatives with improved solubility and pharmacokinetic properties. Overall, the potential of N-(quinolin-6-yl)pyridine-4-carboxamide in various scientific research applications makes it an exciting area of research for medicinal chemists and scientists alike.
Synthesemethoden
The synthesis of N-(quinolin-6-yl)pyridine-4-carboxamide involves the reaction of 6-chloroquinoline-3-carbaldehyde with 4-aminopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with N,N-dimethylformamide dimethyl acetal to yield N-(quinolin-6-yl)pyridine-4-carboxamide. The yield of N-(quinolin-6-yl)pyridine-4-carboxamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(quinolin-6-yl)pyridine-4-carboxamide has shown potential in various scientific research applications such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, N-(quinolin-6-yl)pyridine-4-carboxamide has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes and proteins.
Eigenschaften
IUPAC Name |
N-quinolin-6-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(11-5-8-16-9-6-11)18-13-3-4-14-12(10-13)2-1-7-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWOTSHXWAFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
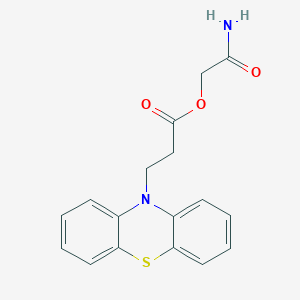
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
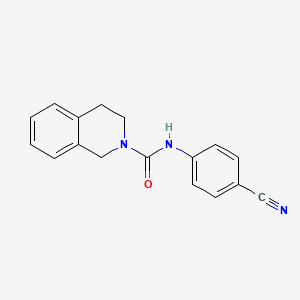
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
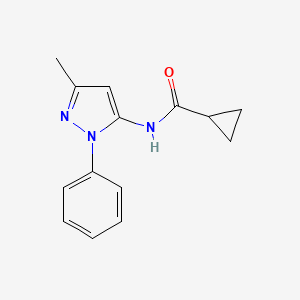
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
